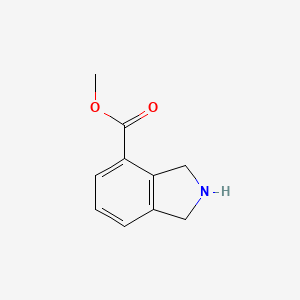
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone
Vue d'ensemble
Description
1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone is a chemical compound with the linear formula C6H9ClN2OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
The synthesis of this compound involves a one-pot three-component strategy . In one method, 1-(2-amino-4-methylthiazol-5-yl)ethanone was added to a reaction mixture in the presence of dry acetone . The reaction was refluxed for 2 hours . In another method, it was synthesized by one-pot reaction of acetyl acetone with N-bromosuccinimide (NBS) and thiourea in the presence of PEG-400 under microwave irradiation at 180 W .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H9ClN2OS . The IUPAC name for this compound is 1-(2-amino-5-methylthiazol-4-yl)ethan-1-one .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of thiazole-linked thioureas using a one-pot three-component strategy . It has also been used in the synthesis of imidazo[2,1-b]thiazole derivatives .Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It has a molecular weight of 192.668 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
1-(2-Amino-4-methylthiazol-5-yl)-2-bromoethanone is utilized in the synthesis of various derivatives with significant biological activities. For instance, it is involved in the creation of imidazo[2,1-b]thiazole derivatives, which exhibit antimicrobial and antimalarial activities. These compounds show promising antibacterial properties, and some even demonstrate notable antimalarial effects (Vekariya et al., 2017).
Chemical Properties and Modeling
Studies also focus on the chemical properties and modeling of related thiazole compounds. For example, the solubility and thermodynamic behavior of 2-amino-5-methylthiazole in various organic solvents have been extensively studied, providing valuable insights into its chemical interactions and properties (Chen et al., 2017).
Antimicrobial and Antifungal Effects
Research has also been conducted on the synthesis and evaluation of 1,2,4-triazole derivatives, which are derived from related thiazole compounds. These derivatives are found to possess antimicrobial activity and can act as surface active agents, showcasing the broad scope of applications of thiazole derivatives in the field of antimicrobial research (El-Sayed, 2006).
Pharmacokinetic Parameters and Bioavailability
Further research includes the exploration of the pharmacokinetic parameters and bioavailability of thiazole derivatives, such as in veterinary applications where these compounds are used in animal treatments (Ohloblina et al., 2022). This signifies the potential of these derivatives in pharmaceutical formulations and their effectiveness in various medical applications.
Anticancer Potential
There is also interest in the potential anticancer properties of related compounds. Studies on derivatives such as 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been conducted to evaluate their effectiveness against a range of cancer cell lines, indicating the relevance of thiazole derivatives in cancer research (Bekircan et al., 2008).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
Thiazoles, which include 1-(2-Amino-4-methylthiazol-5-YL)-2-bromoethanone, have been the subject of significant research due to their wide range of applications in drug development . Future research may focus on the synthesis of more potent inhibitors of alkaline phosphatase that can be used for treating different types of cancer, especially breast cancer .
Mécanisme D'action
Target of Action
Similar compounds, such as thiazole-linked thioureas , have been found to inhibit alkaline phosphatase, an enzyme involved in many biological processes .
Mode of Action
Thiazole-linked thioureas, which share a similar structure, have been shown to inhibit alkaline phosphatase . This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing its substrate .
Biochemical Pathways
The inhibition of alkaline phosphatase by similar compounds can affect various biochemical pathways, including those involved in phosphate metabolism .
Result of Action
The inhibition of alkaline phosphatase by similar compounds can lead to changes in phosphate metabolism, potentially affecting cellular processes such as energy production .
Propriétés
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(4(10)2-7)11-6(8)9-3/h2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFMEUCSGCDKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601603 | |
| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32519-72-5 | |
| Record name | 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)






